SAR-Driven Advantage of 7-Methoxy Substitution in Benzofuran-2-carboxylates
The presence of a methoxy (-OMe) group on the benzofuran ring significantly enhances therapeutic potency compared to standards. A comprehensive patent review covering 1999–2012 concluded that benzofuran derivatives bearing -OMe groups exhibited greater HIV-RT inhibitory activity than the standard atevirdine and superior antitumor activity compared to fluorouracil, doxorubicin, and cytarabine [1]. This class-level SAR supports that the 7-methoxy substitution pattern of the target compound is not merely a structural variant but a key determinant of enhanced biological activity.
| Evidence Dimension | Biological Potency Enhancement due to -OMe substitution |
|---|---|
| Target Compound Data | Benzofuran-2-carboxylate with 7-methoxy substitution |
| Comparator Or Baseline | Unsubstituted or differently substituted benzofuran-2-carboxylates / clinical standards |
| Quantified Difference | Qualitative enhancement: 'contributed greatly in increasing the potency... when compared with standards' [1] |
| Conditions | Review of multiple enzyme and cell-based assays (e.g., HIV-RT, antitumor, aromatase inhibition) |
Why This Matters
This evidence justifies the procurement of the 7-methoxy derivative over non-methoxylated analogs for research targeting enhanced potency in these therapeutic areas.
- [1] Dawood, K. M. Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents, 2013, 23(9), 1133-1156. View Source
